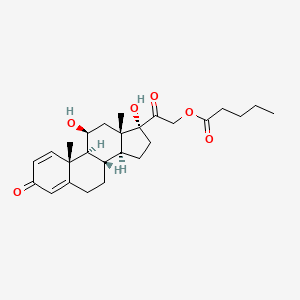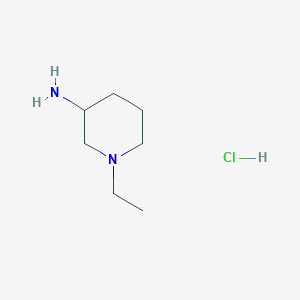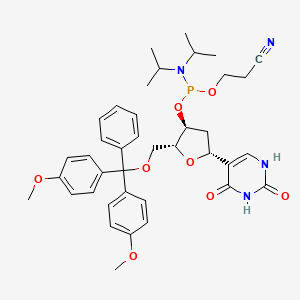
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyl group and the ester functionality makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate typically involves the esterification of 5-hydroxy-2-piperidinecarboxylic acid. One common method includes the reaction of 5-hydroxy-2-piperidinecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the biosynthesis of natural products.
Mechanism of Action
The mechanism of action of methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate include other piperidine derivatives such as:
2-Piperidinecarboxylic acid, 5-oxo-, methyl ester: This compound has a ketone group instead of a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
5-Hydroxypiperidine-2-carboxylic acid: The non-esterified form of the compound, which may have different solubility and reactivity properties.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
KKBQWQJVUYTRDO-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](CN1)O |
Canonical SMILES |
COC(=O)C1CCC(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















